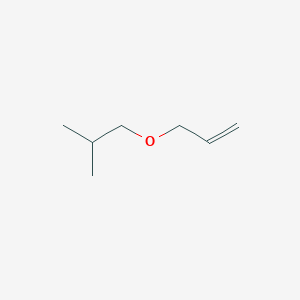

2-Methylpropyl prop-2-en-1-yl ether

Description

2-Methylpropyl prop-2-en-1-yl ether (IUPAC name: 2-methylpropyl prop-2-en-1-yl ether) is an ether derivative featuring an isobutyl (2-methylpropyl) group linked to an allyl (prop-2-en-1-yl) group via an oxygen atom. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. The compound’s ether linkage and unsaturated allyl group may confer unique reactivity compared to saturated analogs .

Properties

CAS No. |

23186-68-7 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-methyl-1-prop-2-enoxypropane |

InChI |

InChI=1S/C7H14O/c1-4-5-8-6-7(2)3/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

KULJXKGAHBEJEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl prop-2-en-1-yl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would involve 2-methylpropyl alcohol and prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

On an industrial scale, the production of 2-Methylpropyl prop-2-en-1-yl ether can be carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl prop-2-en-1-yl ether can undergo various chemical reactions, including:

Oxidation: The ether can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ether into alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of heat.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Alkyl halides and alcohols.

Scientific Research Applications

2-Methylpropyl prop-2-en-1-yl ether has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 2-Methylpropyl prop-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical reactions. This interaction can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 2-methylpropyl prop-2-en-1-yl ether with structurally related ethers and esters:

*Note: The molecular formula for 2-methylpropyl acetate (C₆H₁₂O₃) in may reflect a propylene glycol ether derivative rather than a simple acetate ester.

Key Differences and Research Findings

Reactivity :

- The allyl group in 2-methylpropyl prop-2-en-1-yl ether enables conjugation and polymerization reactions, unlike saturated ethers like methyl propyl ether. This aligns with studies on allyl-containing thiazole derivatives, where the allyl moiety enhanced pharmacological activity via π-orbital interactions .

- Dipropyl ether, lacking unsaturated bonds, exhibits lower reactivity and is primarily used as a solvent .

Toxicity and Hazards: Methyl propyl ether and dipropyl ether share flammability risks (H225), but the allyl group in the target compound may introduce additional peroxide formation hazards during storage .

Applications: Simple ethers (e.g., methyl propyl ether) are niche solvents, while allyl ethers find use in specialty polymers and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.